1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
Description
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a synthetic small molecule featuring a benzothiazole-piperazine core linked to a methylsulfonylphenyl ethanone moiety. The benzothiazole ring (4-chloro-substituted) and piperazine group are critical for interactions with biological targets, while the methylsulfonylphenyl moiety enhances metabolic stability and solubility. This compound is structurally analogous to antipsychotic and anticancer agents, leveraging the piperazine scaffold’s flexibility for receptor binding .
Properties
IUPAC Name |
1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-29(26,27)15-7-5-14(6-8-15)13-18(25)23-9-11-24(12-10-23)20-22-19-16(21)3-2-4-17(19)28-20/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTDNPMGRLXYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: The benzo[d]thiazole derivative can be reacted with piperazine in the presence of a suitable catalyst.
Introduction of the ethanone group: The final step involves the reaction of the intermediate with 4-(methylsulfonyl)phenyl ethanone under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Compound 5j ()
- Structure: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone.
- Key Data : Molecular weight (507.10 g/mol), C: 54.31%, H: 4.24%, N: 19.39%.
- Comparison: Replaces the methylsulfonylphenyl group with a triazole-linked benzothiazole.
Compound 11k ()
- Structure : 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Data : ESI-MS m/z: 568.2 [M+H]+.
- Comparison : Incorporates a urea linker and trifluoromethyl group instead of methylsulfonyl. The urea moiety may enhance hydrogen bonding but increase metabolic instability .
Piperazine-Sulfonyl Derivatives
Compound 7n ()
- Structure: 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone.
- Key Data : ESI-HRMS m/z: 520.10640, melting point 161–163°C.
- Comparison: Substitutes methylsulfonyl with methoxybenzenesulfonyl and adds a nitro-tetrazole group.
Compound 7p ()
- Structure: 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone.
- Key Data : ESI-HRMS m/z: 513.09833.
- Comparison: Lacks the benzothiazole ring but retains the sulfonyl-piperazine-ethanone framework. The trifluoromethyl group improves lipophilicity, which may enhance blood-brain barrier penetration .
Functional Group Variations
Etoricoxib Impurity D ()
- Structure: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
- Key Data: Molecular formula C₁₆H₁₅NO₃S.
- Comparison: Shares the methylsulfonylphenyl-ethanone motif but replaces the benzothiazole-piperazine with a pyridine ring. This simplification reduces steric bulk but eliminates piperazine-mediated receptor interactions .
Compound 11a ()
- Structure : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.
- Key Data : Yield 85.1%, ESI-MS m/z: 484.2 [M+H]+.
- Comparison: Uses a hydrazinyl-ethanone linker instead of methylsulfonylphenyl. The fluorine substituent may improve bioavailability but reduce metabolic stability .
Pharmacological and Physicochemical Comparisons
Biological Activity
1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a compound that belongs to the class of benzothiazole derivatives. Its unique structure, which includes a chlorinated benzothiazole moiety linked to a piperazine and an ethanone group, suggests significant potential for various biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
- CAS Number : 941907-16-0
Antimicrobial Activity
Studies have demonstrated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound's structure allows it to interact with bacterial proteins, potentially inhibiting their function. In vitro studies have shown promising results against various strains of bacteria, including both Gram-positive and Gram-negative species.
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. The compound demonstrated cytotoxic effects through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.5 | Induction of apoptosis via caspase activation |
| HeLa (cervical) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 7.2 | Inhibition of proliferation |
Neuroprotective Effects
Recent studies suggest that this compound may also possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Protein Binding : Molecular docking studies indicate that the compound binds to proteins involved in disease pathways, such as those related to cancer and microbial resistance.
- Enzyme Inhibition : The benzothiazole moiety is known to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation : The compound may alter signaling pathways associated with inflammation and apoptosis.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various benzothiazole derivatives, including this compound, showing significant antibacterial activity against resistant strains.
- Cancer Cell Line Study : Research conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a marked decrease in cell viability, attributed to apoptotic mechanisms confirmed through flow cytometry analysis.
- Neuroprotection Research : A recent investigation into neuroprotective agents found that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro, suggesting its potential for treating neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for synthesizing this compound, and what critical reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by piperazine coupling and sulfonyl group introduction. Key steps include:
- Nucleophilic substitution for introducing the 4-chloro group on the benzothiazole ring.
- Amide coupling between the piperazine and the methylsulfonylphenyl ethanone moiety using carbodiimide reagents. Critical conditions include temperature control (e.g., reflux in ethanol or DMF), solvent selection (polar aprotic solvents for SNAr reactions), and purification via column chromatography or recrystallization .
- Yield optimization often requires stoichiometric adjustments and inert atmospheres to prevent oxidation .
Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its configuration?
Structural confirmation relies on NMR spectroscopy (1H/13C for hydrogen/carbon environments), FT-IR (for functional groups like C=O and S=O), and mass spectrometry (EI-MS for molecular weight).
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) via kinase inhibition and antimicrobial effects against Gram-positive bacteria.
- Assays include MTT tests for cytotoxicity and microbroth dilution for MIC determination .
- The methylsulfonyl group enhances solubility and target binding, while the chlorobenzothiazole moiety contributes to intercalation with DNA/enzymes .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis of derivatives and predict bioactivity?
Artificial Force Induced Reaction (AFIR) models reaction pathways to prioritize viable routes for derivatives, reducing trial-and-error synthesis.
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration in cell cultures) or impurity profiles. Solutions include:
- Standardized protocols (e.g., identical cell lines/serum batches).
- Metabolic stability tests (e.g., liver microsome assays) to account for in vivo degradation differences.
- Cohort studies comparing activity across derivatives with controlled substituents (e.g., replacing Cl with F to assess halogen effects) .
Q. How can structure-activity relationship (SAR) studies improve target specificity?
Systematic modifications of the piperazine linker (e.g., substituting with morpholine) or sulfonyl group (e.g., replacing with carboxyl) alter pharmacokinetics.
- Bioisosteric replacements (e.g., thiophene for phenyl) balance lipophilicity and solubility.
- Proteomic profiling identifies off-target interactions, enabling rational design to minimize toxicity .
Methodological Considerations
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Tautomerism in benzothiazole : Variable-temperature NMR distinguishes tautomeric forms .
- Crystallization difficulties : Vapor diffusion with mixed solvents (e.g., DCM/hexane) improves crystal quality for XRD .
Q. How do reaction conditions influence the formation of byproducts?
- Oxidative byproducts : Use of antioxidants (e.g., BHT) during sulfonation steps prevents sulfone overoxidation.
- Piperazine dimerization : Lowering reaction temperature and using excess substrate suppresses dimer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
